molecular formula C18H20N6O2 B13359727 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B13359727
M. Wt: 352.4 g/mol
InChI Key: TVTYDNFJXADOSV-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that features a cinnoline core fused with a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves multiple steps. One common approach includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of targeting specific enzymes involved in disease pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide include:

These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to differences in their biological activities and applications.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H20N6O2/c25-17(12-24-18(26)11-13-5-1-2-6-14(13)22-24)19-9-8-16-21-20-15-7-3-4-10-23(15)16/h3-4,7,10-11H,1-2,5-6,8-9,12H2,(H,19,25)

InChI Key

TVTYDNFJXADOSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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